2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAIQKKLRQQAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542064 | |
| Record name | 2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22902-94-9 | |
| Record name | 2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chloromethyl group and a trifluoromethyl group attached to a benzene ring. The presence of these electronegative substituents significantly influences its chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines, including leukemia and solid tumors .
- Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor for certain enzymes. For example, compounds with similar halogenated structures have demonstrated inhibitory activity against kinases involved in cancer progression, such as Bcr-Abl1 .
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of the trifluoromethyl group in enhancing the biological activity of halogenated compounds. The following table summarizes key findings from SAR analyses related to similar compounds:
| Compound Structure | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential anticancer agent |
| 4-Methylbenzamide derivative | 2.27 | Inhibitory activity against K562 |
| Dichloropurine derivative | 4.56 | Activity against renal carcinoma |
| Trifluoromethyl analogs | TBD | COX inhibition |
Anticancer Activity
A study investigated the anticancer effects of various halogenated compounds, including those with trifluoromethyl groups. The results indicated that specific substitutions significantly increased potency against leukemia cell lines, with IC50 values ranging from 1.42 to 4.56 µM for different derivatives .
Inhibition of Kinases
Research on kinase inhibitors showed that compounds with similar structures exhibited varying degrees of inhibition against key oncogenic kinases. For instance, one derivative demonstrated a 39% inhibition at a concentration of 0.5 µM, indicating potential for further development as a therapeutic agent .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Substituent Effects on Reactivity: The chloromethyl group (-CH₂Cl) in the target compound enhances electrophilicity compared to difluoromethyl (-CHF₂) in ’s compound, making the former more reactive in nucleophilic substitution reactions . Oxyfluorfen and nitrofluorfen feature phenoxy groups with nitro substituents, which confer herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO) enzymes .
Positional Isomerism :
- The target compound’s substituents are at positions 1, 2, and 3 , whereas Oxyfluorfen and nitrofluorfen have substitutions at 1, 2, and 4 . This positional variance alters steric and electronic interactions, impacting biological activity .
Hazard Profiles :
- The difluoromethyl analog () is classified as an irritant, suggesting similar handling precautions may apply to the target compound due to its reactive chloromethyl group .
Preparation Methods
Reaction Conditions and Catalysts
A classical method involves reacting chlorinated benzene derivatives containing trifluoromethyl groups with chlorinating agents in the presence of halogen transfer catalysts. The process typically occurs under elevated temperatures (~100 °C) and involves careful control of reaction time to ensure complete chloromethylation and minimize byproducts.
- Catalyst: Halogen transfer catalysts (e.g., iron or aluminum halides) are used to facilitate the transfer of chlorine atoms.
- Temperature: Approximately 100 °C
- Duration: Around 2 hours or until hydrogen chloride evolution ceases.
- Post-reaction processing: Cooling, pressure release, washing with dilute hydrochloric acid and water, followed by drying.
Purification
The reaction mixture is subjected to fractional distillation under reduced pressure to isolate the desired chloromethylated trifluoromethylbenzene. The product typically has a boiling point near 156 °C at 12 mm Hg and a melting point around 77–79 °C.
Yield and Composition
Gas chromatography analysis of the reaction product shows a mixture of halogenated species with varying chlorine and fluorine content in the side chains. The major component, 2,4-bis-(fluoro-dichloromethyl)-chlorobenzene, can be isolated with high purity by fractional distillation.
| Halogen Atoms in Side Chain | Proportion (%) by Gas Chromatography |
|---|---|
| 6 Cl | 33.1 |
| 5 Cl | 10.6 |
| 4 Cl | 10.9 |
| 3 Cl | 35.5 |
| 2 Cl | 3.9 |
| 1 Cl | 3.1 |
| 0 Cl | 2.8 |
This method is effective but involves handling corrosive reagents and requires careful control to minimize side reactions.
Continuous Flow Synthesis Using Phase Transfer Catalysis
Process Description
A more modern and industrially suitable method involves continuous flow synthesis of the compound, which offers several advantages such as enhanced safety, better selectivity, and scalability.
- Step 1: Preparation of an organic solution by dissolving formaldehyde (or its polymers such as paraformaldehyde or trioxymethylene) in trifluoromethylbenzene.
- Step 2: Preparation of an acid solution by dissolving a chlorinating agent and a quaternary ammonium salt phase transfer catalyst in an inorganic acid (e.g., sulfuric acid).
- Step 3: Simultaneous introduction of the organic and acid solutions into a continuous flow reactor for reaction.
Reaction Parameters
| Parameter | Range / Value |
|---|---|
| Molar ratio (formaldehyde:chlorinating agent:phase transfer catalyst:inorganic acid) | 1 : 0.5–2.0 : 0.1–1.5 : 0.001–0.1 : 0.1–10 |
| Preferred molar ratio | 1 : 1–1.5 : 0.4–1.5 : 0.003–0.1 : 0.4–10 |
| Organic solution flow rate | 1–500 mL/min (preferably 5–10 mL/min) |
| Acid solution flow rate | 1–500 mL/min (preferably 3–6 mL/min) |
| Flow rate ratio (organic:acid) | 1 : 0.4–5 (preferably 1 : 0.4–1) |
| Reaction temperature | 30–100 °C (preferably 50–70 °C) |
| Reaction time | 30–600 seconds (preferably ~180 s) |
Catalysts and Reagents
- Chlorinating agents: Hydrogen chloride, chlorosulfonic acid, phosphorus trichloride, thionyl chloride (chlorosulfonic acid and phosphorus trichloride preferred).
- Phase transfer catalysts: Quaternary ammonium salts such as cetyltrimethylammonium bromide, tetrabutylammonium bromide, benzyltriethylammonium chloride.
- Inorganic acids: Concentrated sulfuric acid (98%) is preferred for its strong acidity and catalytic effect.
Advantages of Continuous Flow Method
- High reaction efficiency with conversion rates exceeding 98%.
- Excellent selectivity for mono-chloromethylation, minimizing dichloromethyl and bimolecular substitution byproducts.
- Short reaction times (seconds to minutes) compared to batch methods.
- Improved heat exchange and reaction control due to high surface area contact.
- Environmentally friendly and safer due to reduced hydrogen chloride gas release.
- Suitable for large-scale industrial production with consistent quality and yield.
Post-Reaction Treatment
After reaction completion, the mixture is quenched with ice water, and the organic phase is separated and purified by vacuum distillation at approximately 5 mm Hg and 60 °C to isolate the target compound.
Comparative Summary of Preparation Methods
| Feature | Batch Halogenation Method | Continuous Flow Method |
|---|---|---|
| Reaction time | ~2 hours | 30–600 seconds |
| Reaction temperature | ~100 °C | 30–100 °C (preferably 50–70 °C) |
| Catalyst type | Halogen transfer catalysts (e.g., Fe/Al halides) | Quaternary ammonium salt phase transfer catalysts |
| Chlorinating agents | Chlorine gas or equivalents | Chlorosulfonic acid, phosphorus trichloride, HCl |
| Byproduct formation | Moderate to high | Low |
| Yield | Moderate | >98% |
| Purity | Moderate | High |
| Scalability | Limited due to safety and control issues | High, suitable for industrial scale |
| Environmental and safety aspects | Handling corrosive gases, HCl evolution | Safer, controlled HCl release, environmentally friendly |
Research Findings and Industrial Implications
- The continuous flow method represents a significant advancement in the preparation of this compound, addressing the major drawbacks of traditional batch processes.
- The use of phase transfer catalysts facilitates efficient mixing and reaction in heterogeneous systems, improving selectivity and yield.
- Control over reaction parameters such as flow rates, temperature, and reagent ratios is critical to optimizing the process.
- The continuous flow process reduces reaction time dramatically, improving throughput and reducing costs.
- Safety is enhanced by minimizing the accumulation of hazardous intermediates and controlling the exothermic nature of the chloromethylation reaction.
- The method is adaptable for scale-up, making it suitable for industrial production of high-purity intermediates for pharmaceuticals and agrochemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
